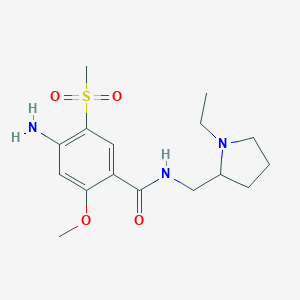

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide

説明

A metabolite of Amisulpride

作用機序

Target of Action

Amisulpride Impurity D is a dopamine D2 and D3 receptor antagonist . These receptors are primarily found in the brain and are involved in a variety of neurological processes. By antagonizing these receptors, Amisulpride Impurity D can influence the dopaminergic system, which plays a crucial role in mood regulation, reward, and addiction .

Mode of Action

As a dopamine D2 and D3 receptor antagonist, Amisulpride Impurity D works by binding to these receptors and inhibiting their activity . This inhibition can lead to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia .

Biochemical Pathways

The primary biochemical pathway affected by Amisulpride Impurity D is the dopaminergic pathway . By inhibiting the activity of dopamine D2 and D3 receptors, this compound can decrease dopamine neurotransmission in the brain. This can lead to changes in mood, cognition, and behavior .

Pharmacokinetics

It is known that the compound has aplasma clearance of 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects following intravenous administration

Result of Action

The molecular and cellular effects of Amisulpride Impurity D’s action primarily involve changes in dopamine neurotransmission . By inhibiting the activity of dopamine D2 and D3 receptors, this compound can decrease dopamine neurotransmission, which can lead to changes in mood, cognition, and behavior .

生化学分析

Biochemical Properties

Amisulpride Impurity D, like Amisulpride, is likely to interact with dopamine D2 and D3 receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . The nature of these interactions is likely to be similar to that of Amisulpride, which is known to bind to these receptors and act as an antagonist .

Cellular Effects

The cellular effects of Amisulpride Impurity D are not well-studied. Given its structural similarity to Amisulpride, it may influence cell function in a similar manner. Amisulpride is known to affect various types of cells and cellular processes, including cell signaling pathways and gene expression . It predominantly works in the limbic system, which could explain its effects on mood and cognition .

Molecular Mechanism

The molecular mechanism of action of Amisulpride Impurity D is not well-understood. It is likely to exert its effects at the molecular level in a similar manner to Amisulpride. Amisulpride is known to bind to D2 and D3 receptors, leading to reduced dopaminergic signaling . This binding interaction with biomolecules could result in changes in gene expression and potentially influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies on Amisulpride have shown that it has a dose- and concentration-dependent effect on prolonging the QT interval . This suggests that the effects of Amisulpride Impurity D may also change over time, depending on the dosage and concentration .

Dosage Effects in Animal Models

Studies on Amisulpride have shown that it has a U-shaped dose-response effect in mice . This suggests that the effects of Amisulpride Impurity D may also vary with different dosages in animal models.

Metabolic Pathways

Amisulpride Impurity D is likely to be involved in similar metabolic pathways as Amisulpride. Amisulpride undergoes minimal metabolism and its metabolites in plasma are largely undetectable . This suggests that Amisulpride Impurity D may also undergo minimal metabolism.

Transport and Distribution

Studies on Amisulpride have suggested that it might be a substrate of the P-glycoprotein efflux pump, which could affect its transport and distribution within cells .

生物活性

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide, commonly referred to as Amisulpride Impurity D , is a compound with significant biological activity, particularly as a dopamine D2 and D3 receptor antagonist . This article delves into its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C15H22N3O2S

- Molecular Weight : 290.42 g/mol

- CAS Number : 71676-00-1

- Physical State : Solid

- Color : Off-white to beige

- Melting Point : >130°C (dec.)

- Solubility : Slightly soluble in DMSO and methanol

Amisulpride Impurity D acts primarily by binding to dopamine receptors, specifically the D2 and D3 subtypes. This antagonistic action inhibits dopamine neurotransmission, which is crucial in managing various neuropsychiatric disorders:

- Dopamine Receptor Binding : The compound selectively binds to D2 and D3 receptors, leading to reduced dopaminergic activity.

- Impact on Biochemical Pathways : The primary pathway affected is the dopaminergic pathway, which plays a significant role in mood regulation and psychotic disorders.

Pharmacokinetics

Research indicates the following pharmacokinetic properties for Amisulpride Impurity D:

- Plasma Clearance : Approximately 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects after intravenous administration.

- Metabolism : The compound undergoes minimal metabolism; its metabolites are largely undetectable in plasma.

- Distribution : Likely a substrate for P-glycoprotein, affecting its cellular transport and distribution.

Case Studies

-

Animal Model Studies :

- Studies have demonstrated a U-shaped dose-response curve in mice, indicating varying effects at different dosages.

- In behavioral assays, Amisulpride has shown efficacy in reducing hyperactivity induced by psychostimulants.

-

Clinical Observations :

- Patients treated with Amisulpride have reported improvements in symptoms of schizophrenia and other psychotic disorders, highlighting the compound's potential therapeutic benefits.

Data Table of Biological Activity

| Study Type | Findings |

|---|---|

| Animal Model | U-shaped dose-response effect observed in mice |

| Clinical Trials | Significant symptom reduction in schizophrenia patients |

| Pharmacokinetics | Plasma clearance rates of 20.6 L/h (surgical) and 24.1 L/h (healthy) |

| Receptor Binding | High affinity for dopamine D2 and D3 receptors |

科学的研究の応用

Pharmacological Applications

-

Dopamine Receptor Modulation :

- N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide acts as an antagonist at dopamine D2 and D3 receptors. This mechanism is significant for treating disorders related to dopamine dysregulation, such as schizophrenia and bipolar disorder .

-

Antipsychotic Research :

- As a metabolite of Amisulpride, this compound is studied for its potential effects in the management of psychotic disorders. Research indicates that it may retain some therapeutic properties similar to its parent compound while providing insights into the pharmacokinetics and dynamics of antipsychotic medications .

- Neuropharmacology Studies :

The biological activity of this compound encompasses several areas:

- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens. This opens avenues for exploring the compound's potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research has indicated that derivatives of similar structures may show cytotoxic effects against human cancer cell lines. This suggests potential applications in cancer therapy .

Case Study 1: Pharmacokinetics and Efficacy

A study investigated the pharmacokinetic profile of this compound in surgical patients versus healthy subjects. The results indicated a plasma clearance rate of approximately 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects, suggesting variability based on physiological conditions .

Case Study 2: Antipsychotic Effectiveness

In a clinical trial involving patients with schizophrenia, the effects of Amisulpride and its metabolites were analyzed to determine improvements in psychotic symptoms. The study highlighted that metabolites like this compound contributed to symptom alleviation, supporting its relevance in therapeutic settings .

特性

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQIUFIQZCNHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992283 | |

| Record name | 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71676-00-1 | |

| Record name | Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071676001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-{[(2RS)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-(methylsulfonyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。